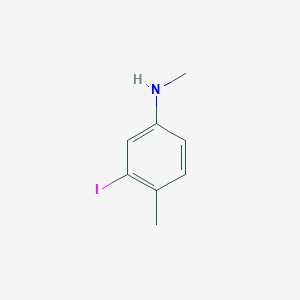
3-iodo-N,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by iodine and methyl groups, respectively
Synthetic Routes and Reaction Conditions:
Iodination of N,4-dimethylaniline: One common method involves the iodination of N,4-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature.
Sandmeyer Reaction: Another method is the Sandmeyer reaction, where N,4-dimethylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of safer and more environmentally friendly oxidizing agents is also a focus in industrial settings to minimize hazardous by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alkylated anilines to thioethers.
Oxidation Products: Quinones or nitroso compounds.
Coupling Products: Biaryl compounds with various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Biochemical Probes: Used in the development of probes for studying enzyme activities and protein interactions.
Industry:
Dye Manufacturing: Intermediate in the production of azo dyes and other colorants.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 3-iodo-N,4-dimethylaniline exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of the nucleophile on the aromatic ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function through covalent modification or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-N,N-dimethylaniline: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
3-Chloro-4-iodo-N,N-dimethylaniline: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
N,N-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Iodo-N,4-dimethylaniline is unique due to the presence of both iodine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Eigenschaften
Molekularformel |
C8H10IN |
|---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
3-iodo-N,4-dimethylaniline |
InChI |
InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |
InChI-Schlüssel |
DRHPDCJOEBHZML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


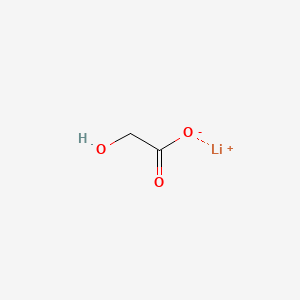
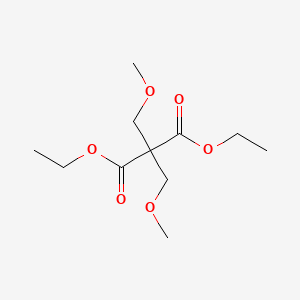

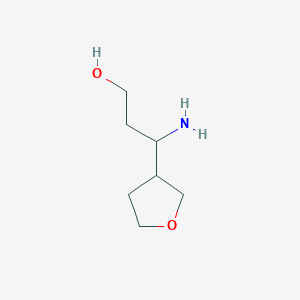
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)


![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)
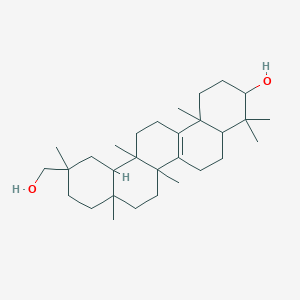
amine](/img/structure/B12100342.png)


![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
